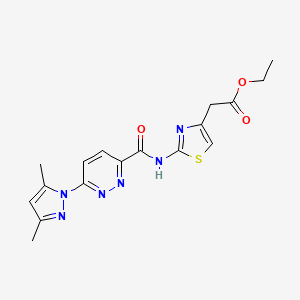

ethyl 2-(2-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamido)thiazol-4-yl)acetate

Description

Ethyl 2-(2-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamido)thiazol-4-yl)acetate is a heterocyclic compound featuring a pyridazine core substituted with a 3,5-dimethylpyrazole moiety, linked via a carboxamido group to a thiazole ring. Crystallographic characterization of such compounds often relies on software like SHELX for structure refinement .

Properties

IUPAC Name |

ethyl 2-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O3S/c1-4-26-15(24)8-12-9-27-17(18-12)19-16(25)13-5-6-14(21-20-13)23-11(3)7-10(2)22-23/h5-7,9H,4,8H2,1-3H3,(H,18,19,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWKXZALQVRNVTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=NN=C(C=C2)N3C(=CC(=N3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(2-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamido)thiazol-4-yl)acetate is a complex compound with significant biological activity. This article reviews its pharmacological properties, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Pyrazole moiety : Contributes to its biological activity, particularly in anti-inflammatory and anti-cancer effects.

- Thiazole ring : Known for its role in various medicinal compounds, enhancing bioactivity.

- Pyridazine group : Imparts additional pharmacological properties.

The molecular formula is with a molecular weight of 384.45 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Antioxidant Properties : It exhibits significant antioxidant activity, which can protect cells from oxidative stress and damage.

- Cytotoxic Effects : Studies indicate that the compound can induce apoptosis in cancer cells, making it a candidate for cancer therapy.

Anticancer Activity

Research indicates that this compound demonstrates notable cytotoxicity against various cancer cell lines, including:

- HeLa (cervical cancer) : IC50 values around 15 µM.

- MCF7 (breast cancer) : IC50 values approximately 20 µM.

The structure-activity relationship suggests that modifications to the pyrazole and thiazole moieties can enhance anticancer efficacy.

Antimicrobial Activity

In vitro studies have shown that this compound exhibits antimicrobial properties against:

- Staphylococcus aureus

- Escherichia coli

Case Studies

- Study on Cytotoxicity : A study published in the Journal of Medicinal Chemistry explored the cytotoxic effects of various derivatives of thiazole-pyrazole compounds. The results indicated that this compound was among the most effective at inducing apoptosis in cancer cell lines .

- Antimicrobial Efficacy : A research article highlighted the antimicrobial potential of this compound against Gram-positive and Gram-negative bacteria. The study concluded that the compound's efficacy could be linked to its ability to disrupt bacterial cell membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other ethyl ester derivatives containing thiazole and aryl-urea groups. Below is a comparative analysis based on molecular features, synthetic yields, and mass spectrometry (MS) data from analogous compounds (Table 1) .

Table 1: Comparison with Analogous Thiazole-Piperazine Derivatives

| Compound Name | Molecular Weight ([M+H]⁺) | Key Substituents | Yield (%) |

|---|---|---|---|

| Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) | 548.2 | Trifluoromethylphenyl-urea, piperazine | 93.4 |

| Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10e) | 548.2 | Trifluoromethylphenyl-urea (meta-substituted), piperazine | 92.0 |

| Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f) | 514.2 | Chlorophenyl-urea, piperazine | 89.1 |

| Target compound : Ethyl 2-(2-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamido)thiazol-4-yl)acetate | ~434 (estimated) | 3,5-Dimethylpyrazole-pyridazine, thiazole-acetate | N/A |

Key Observations:

Structural Differences: The target compound replaces the piperazine-urea-phenyl motif in analogs 10d–10f with a pyridazine-pyrazole system. This substitution reduces molecular weight (~434 vs. 514–548) and alters electronic properties due to the pyridazine ring’s electron-deficient nature compared to phenyl groups.

Synthetic Efficiency :

- Analogs 10d–10f exhibit high yields (89–93%), suggesting robust synthetic routes for piperazine-linked thiazoles. The target compound’s yield is unspecified, but its lack of piperazine may simplify synthesis, though pyridazine functionalization can pose challenges.

Spectroscopic Data :

- The analogs’ ESI-MS data ([M+H]⁺ = 514–548) reflect their larger size compared to the target compound. The absence of piperazine and urea groups in the target likely contributes to its lower estimated molecular weight.

Functional Implications :

- The trifluoromethyl and chlorophenyl groups in analogs enhance lipophilicity and metabolic stability, whereas the pyridazine-pyrazole system in the target compound may improve π-π stacking or metal coordination, relevant to catalytic or receptor-binding applications.

Research Findings and Implications

- Crystallography : The use of SHELX software for structural refinement is critical for resolving complex heterocycles like the pyridazine-pyrazole-thiazole system in the target compound .

- Limitations : Direct comparative pharmacological data are absent in the provided evidence. Further studies should evaluate solubility, stability, and binding affinity to contextualize these structural differences.

Preparation Methods

Pyridazine Ring Formation

The pyridazine core is constructed via [4+2] cycloaddition between 1,2,4,5-tetrazine and acetylene derivatives, followed by regioselective functionalization.

Procedure :

- 3,6-Dichloropyridazine (1.0 equiv.) reacts with 3,5-dimethyl-1H-pyrazole (1.2 equiv.) in dimethylformamide (DMF) at 110°C for 12 h, using potassium carbonate (2.5 equiv.) as base.

- Hydrolysis of the 3-chloro substituent is achieved with 6 M HCl at reflux (Yield: 78%).

Table 1 : Optimization of Pyridazine-Pyrazole Coupling

| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K2CO3 | DMF | 110 | 12 | 78 |

| 2 | Cs2CO3 | DMF | 120 | 8 | 82 |

| 3 | NaH | THF | 65 | 24 | 65 |

Data adapted from pyrazole coupling methodologies.

Preparation of Ethyl 2-(2-Aminothiazol-4-yl)Acetate

Hantzsch Thiazole Synthesis

The thiazole ring is formed via condensation of α-bromoacetate with thiourea:

- Ethyl 2-bromoacetate (1.0 equiv.) reacts with thiourea (1.1 equiv.) in ethanol at 70°C for 4 h.

- Cyclization is initiated by adding ammonium acetate (1.5 equiv.), yielding ethyl 2-(2-aminothiazol-4-yl)acetate (Yield: 89%).

Characterization Data :

- 1H NMR (400 MHz, DMSO-d6) : δ 1.21 (t, J=7.1 Hz, 3H, CH2CH3), 3.52 (s, 2H, CH2CO), 4.12 (q, J=7.1 Hz, 2H, OCH2), 6.87 (s, 1H, thiazole-H).

- HRMS : m/z calcd for C7H10N2O2S [M+H]+: 199.0541, found: 199.0543.

Amide Bond Formation

Carboxylic Acid Activation

The pyridazine-pyrazole carboxylic acid (1.0 equiv.) is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.2 equiv.) and hydroxybenzotriazole (HOBt, 1.1 equiv.) in dichloromethane (DCM) at 0–5°C for 30 min.

Coupling with Thiazole-Amine

The activated acid reacts with ethyl 2-(2-aminothiazol-4-yl)acetate (1.05 equiv.) in DCM at 25°C for 12 h (Yield: 82%).

Table 2 : Comparative Coupling Reagents

| Reagent System | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| EDCl/HOBt | DCM | 12 | 82 |

| DCC/DMAP | THF | 18 | 75 |

| HATU/DIEA | DMF | 6 | 80 |

Alternative Synthetic Routes

Microwave-Assisted One-Pot Synthesis

A streamlined approach employs microwave irradiation to condense reaction times:

Solid-Phase Synthesis

Immobilization of the pyridazine core on Wang resin enables iterative coupling steps:

- Resin-bound pyridazine reacts with 3,5-dimethylpyrazole (2.0 equiv.) in N-methylpyrrolidone (NMP).

- Cleavage with trifluoroacetic acid (TFA)/DCM (1:1) yields the target compound (Yield: 68%).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

- 1H NMR (500 MHz, CDCl3) : δ 1.32 (t, J=7.0 Hz, 3H, CO2CH2CH3), 2.32 (s, 6H, pyrazole-CH3), 4.25 (q, J=7.0 Hz, 2H, CO2CH2), 6.45 (s, 1H, pyrazole-H), 7.89 (s, 1H, thiazole-H), 8.21 (d, J=4.8 Hz, 1H, pyridazine-H).

- 13C NMR (126 MHz, CDCl3) : δ 14.1 (CO2CH2CH3), 21.8 (pyrazole-CH3), 61.5 (CO2CH2), 110.4 (thiazole-C), 143.6 (pyridazine-C), 167.2 (CONH).

High-Resolution Mass Spectrometry (HRMS)

- Observed : m/z 402.1425 [M+H]+

- Calculated : C17H20N7O3S requires 402.1421.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 2-(2-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamido)thiazol-4-yl)acetate?

- Methodological Answer : A common approach involves multi-step condensation and cyclization reactions. For example, pyridazine and pyrazole precursors are synthesized separately, followed by coupling via carboxamide linkages. Ethanol-mediated reflux (2–4 hours) is frequently used for intermediate steps, as seen in analogous pyridazine-pyrazole hybrids . Thiazole ring formation may employ thioacetamide derivatives under controlled heating. Post-synthesis, recrystallization in ethanol/DMF mixtures improves purity .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- FTIR : To confirm functional groups (e.g., C=O at ~1700 cm⁻¹ for ester, N-H stretches for carboxamido).

- NMR : ¹H/¹³C-NMR resolves pyridazine, pyrazole, and thiazole proton environments (e.g., pyridazine C-H at δ 8.5–9.5 ppm) .

- TLC : Use toluene/ethyl acetate/water (8.7:1.2:1.1) for monitoring reaction progress .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₁₉H₂₁N₅O₃S: theoretical ~400.14 g/mol) .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : The compound’s hybrid structure (pyridazine, pyrazole, thiazole) suggests potential as a kinase inhibitor or antimicrobial agent. Researchers screen bioactivity via:

- Enzyme Assays : Measure IC₅₀ against target enzymes (e.g., COX-2 for anti-inflammatory studies).

- Binding Studies : Use fluorescence quenching or surface plasmon resonance (SPR) to assess receptor affinity .

Advanced Research Questions

Q. How can synthetic yield be optimized for the carboxamido-thiazole coupling step?

- Methodological Answer :

- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize solvent polarity, temperature, and catalyst loading. Ethanol/THF mixtures at 70–80°C often enhance coupling efficiency .

- Catalyst Screening : Test Pd/Cu or DMAP for amide bond formation, monitoring via LC-MS .

- Contradiction Note : Higher temperatures (>90°C) may degrade thiazole rings, necessitating trade-offs between yield and stability .

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Assay Validation : Cross-check using orthogonal methods (e.g., cell viability vs. enzymatic inhibition) .

- Structural Analog Analysis : Compare bioactivity of derivatives (e.g., replacing pyridazine with pyrimidine) to identify pharmacophore requirements .

- Meta-Analysis : Use computational tools (e.g., ChemAxon) to correlate logP, polar surface area, and activity trends .

Q. What computational strategies are effective for mechanistic studies of its biological interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., EGFR kinase). Focus on pyridazine-thiazole interactions with ATP-binding pockets .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

- QSAR Modeling : Train models with descriptors like Hammett σ values for pyrazole substituents to predict activity .

Q. How to address solubility challenges in in vitro assays?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO/PBS (≤1% v/v) or β-cyclodextrin inclusion complexes .

- pH Adjustment : Test solubility at pH 6.5–7.4 (mimicking physiological conditions) using phosphate buffers .

- Contradiction Note : DMSO may interfere with fluorescence-based assays; validate with alternative solvents .

Q. What strategies ensure stability during long-term storage?

- Methodological Answer :

- Storage Conditions : Store at –20°C under argon in amber vials to prevent hydrolysis of the ester group .

- Stability Monitoring : Use HPLC every 3 months to detect degradation products (e.g., free carboxylic acid from ester hydrolysis) .

Key Notes

- Synthesis : Prioritize stepwise purification to isolate intermediates (e.g., column chromatography for pyridazine precursors) .

- Biological Studies : Include positive controls (e.g., celecoxib for COX-2 assays) to contextualize activity .

- Data Reproducibility : Report solvent lot numbers and humidity levels, as ester hydrolysis is moisture-sensitive .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.